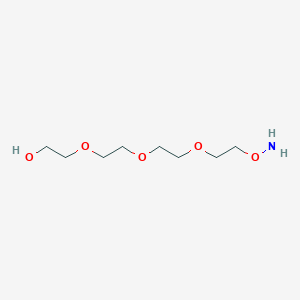
Aminooxy-PEG4-alcool
Vue d'ensemble
Description
Aminooxy-PEG4-alcohol is a PEG derivative containing an aminooxy group and a terminal carboxylic acid . It is a non-cleavable 4-unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and a PEG-based PROTAC linker .
Synthesis Analysis
Aminooxy-PEG4-alcohol is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of Aminooxy-PEG4-alcohol is 209.24 g/mol and its molecular formula is C8H19NO5 . It contains an aminooxy group and a terminal carboxylic acid .Chemical Reactions Analysis
The aminooxy group in Aminooxy-PEG4-alcohol can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond .Physical and Chemical Properties Analysis
Aminooxy-PEG4-alcohol is a hydrophilic compound due to the presence of the PEG spacer, which increases its solubility in aqueous media .Applications De Recherche Scientifique
Bioconjugaison
Aminooxy-PEG4-alcool est utilisé dans la bioconjugaison, un processus qui implique la liaison de deux biomolécules ensemble {svg_1}. Il réagit avec un aldéhyde pour former une liaison oxime. Si un réducteur est utilisé, il formera une liaison hydroxylamine {svg_2}.
Marquage des glycoprotéines
Ce composé est utilisé pour le marquage des glycoprotéines {svg_3}. Il peut biotinyler les protéines glycosylées au niveau des résidus d'acide sialique pour la détection ou la purification à l'aide de sondes ou de résines de streptavidine {svg_4}.
Marquage de la surface cellulaire
This compound est utilisé pour le marquage de la surface cellulaire {svg_5}. Il peut biotinyler et isoler les glycoprotéines de surface cellulaire {svg_6}. Ce réactif ne traverse pas les membranes des cellules entières {svg_7}.
Conjugaison réactive aux aldéhydes
Le composé est réactif aux aldéhydes {svg_8}. Il réagit avec les aldéhydes formés par l'oxydation par périodate des groupes de sucres {svg_9}.
Pégylation
This compound est utilisé dans la pégylation {svg_10}. Le bras espaceur contient un groupe polyéthylène glycol (PEG) hydrophile de 4 unités {svg_11}. La pégylation confère une solubilité dans l'eau à la molécule biotinylée, ce qui permet d'éviter l'agrégation des anticorps biotinylés stockés en solution {svg_12}.
Dérivatisation
Le groupe hydroxyle de l'this compound permet une dérivatisation ou un remplacement ultérieur par d'autres groupes fonctionnels réactifs {svg_13}. Cela permet la création d'une large variété de nouveaux composés avec des applications potentielles dans divers domaines de la recherche {svg_14}.
Mécanisme D'action
Target of Action
Aminooxy-PEG4-alcohol is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . In ADCs, the compound serves as a linker between the antibody and the cytotoxic drug . In PROTACs, it acts as a linker between the ligand for an E3 ubiquitin ligase and the ligand for the target protein .
Mode of Action
In the context of ADCs, Aminooxy-PEG4-alcohol attaches the cytotoxic drug to the antibody . This allows the antibody to deliver the drug directly to the cancer cells, thereby reducing the impact on healthy cells .
For PROTACs, Aminooxy-PEG4-alcohol connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This enables the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The primary biochemical pathway involved in the action of Aminooxy-PEG4-alcohol is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking a ligand for an E3 ubiquitin ligase to a ligand for the target protein, PROTACs can selectively degrade target proteins .
Pharmacokinetics
As a peg-based compound, it is likely to have good solubility in aqueous media This could potentially enhance its bioavailability
Result of Action
The result of the action of Aminooxy-PEG4-alcohol depends on its application. In ADCs, it enables the targeted delivery of cytotoxic drugs to cancer cells . In PROTACs, it allows for the selective degradation of target proteins .
Action Environment
The action environment of Aminooxy-PEG4-alcohol is primarily within cells, where it participates in the synthesis of ADCs and PROTACs . The compound’s efficacy and stability could potentially be influenced by various environmental factors within the cell, such as pH and the presence of other molecules.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Aminooxy-PEG4-alcohol plays a significant role in biochemical reactions, particularly in the synthesis of ADCs and PROTACs . The aminooxy group can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Cellular Effects
The ADCs and PROTACs synthesized using Aminooxy-PEG4-alcohol can have profound effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Aminooxy-PEG4-alcohol itself does not exert effects at the molecular level. Instead, it serves as a linker in the synthesis of ADCs and PROTACs . The ADCs and PROTACs, once synthesized, can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of Aminooxy-PEG4-alcohol in laboratory settings are largely dependent on the stability of the ADCs and PROTACs synthesized using it
Dosage Effects in Animal Models
The ADCs and PROTACs synthesized using Aminooxy-PEG4-alcohol can exhibit dosage-dependent effects in animal models .
Metabolic Pathways
Aminooxy-PEG4-alcohol is not directly involved in metabolic pathways. The ADCs and PROTACs synthesized using Aminooxy-PEG4-alcohol can interact with various enzymes or cofactors and affect metabolic flux or metabolite levels .
Transport and Distribution
The ADCs and PROTACs synthesized using Aminooxy-PEG4-alcohol can be transported and distributed within cells and tissues .
Subcellular Localization
The ADCs and PROTACs synthesized using Aminooxy-PEG4-alcohol can have specific subcellular localizations depending on their targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO5/c9-14-8-7-13-6-5-12-4-3-11-2-1-10/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZGGYJEHLUUIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCON)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90762448 | |
| Record name | 2-(2-{2-[2-(Aminooxy)ethoxy]ethoxy}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90762448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106492-60-8 | |
| Record name | 2-(2-{2-[2-(Aminooxy)ethoxy]ethoxy}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90762448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


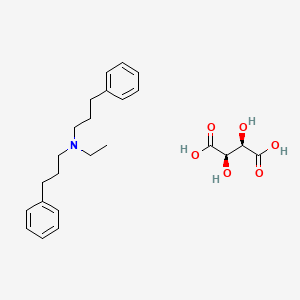
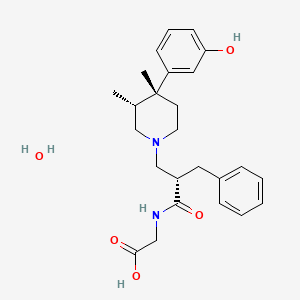
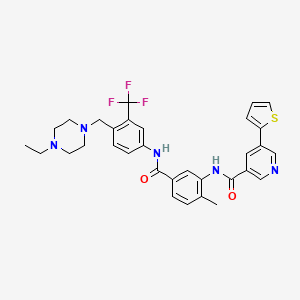
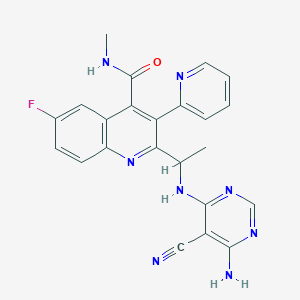

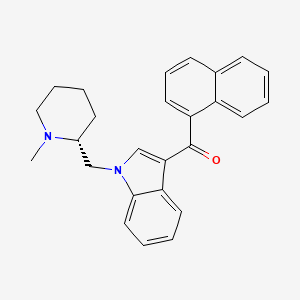
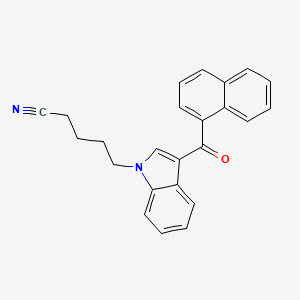


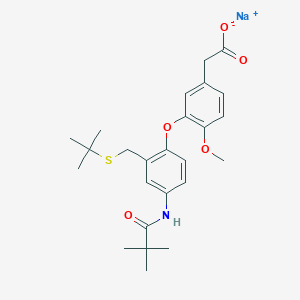
![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)

![4-{4-[1-(2,4-dichlorophenyl)-4-methyl-3-[(piperidin-1-yl)carbamoyl]-1H-pyrazol-5-yl]phenyl}but-3-yn-1-yl nitrate](/img/structure/B605381.png)
![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)
